molecular formula C38H38N2O6 B11949486 N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide CAS No. 882864-37-1

N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide

Cat. No.: B11949486
CAS No.: 882864-37-1
M. Wt: 618.7 g/mol
InChI Key: MXBRJOJTHKUFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide” is a complex organic compound that belongs to the class of anthracene derivatives. These compounds are known for their diverse applications in organic electronics, photochemistry, and as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide” typically involves multi-step organic reactions. The starting materials often include anthracene derivatives, pentyloxybenzoyl chloride, and appropriate amines. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, derivatives of anthracene are often explored for their potential as fluorescent probes and in photodynamic therapy.

Medicine

Industry

In industry, this compound might be used in the production of organic semiconductors, dyes, and pigments.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in photodynamic therapy, it might generate reactive oxygen species upon light activation, leading to cell damage and death.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler aromatic hydrocarbon with three fused benzene rings.

    9,10-Anthraquinone: An oxidized form of anthracene with two ketone groups.

    Benzamide Derivatives: Compounds with a benzamide functional group, often used in pharmaceuticals.

Uniqueness

The uniqueness of “N-(9,10-Dioxo-6-((4-(pentyloxy)benzoyl)amino)-9,10-dihydro-2-anthracenyl)-4-(pentyloxy)benzamide” lies in its specific functional groups and structural complexity, which might confer unique chemical and physical properties compared to simpler anthracene derivatives.

Properties

CAS No.

882864-37-1

Molecular Formula

C38H38N2O6

Molecular Weight

618.7 g/mol

IUPAC Name

N-[9,10-dioxo-6-[(4-pentoxybenzoyl)amino]anthracen-2-yl]-4-pentoxybenzamide

InChI

InChI=1S/C38H38N2O6/c1-3-5-7-21-45-29-15-9-25(10-16-29)37(43)39-27-13-19-31-33(23-27)35(41)32-20-14-28(24-34(32)36(31)42)40-38(44)26-11-17-30(18-12-26)46-22-8-6-4-2/h9-20,23-24H,3-8,21-22H2,1-2H3,(H,39,43)(H,40,44)

InChI Key

MXBRJOJTHKUFGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.